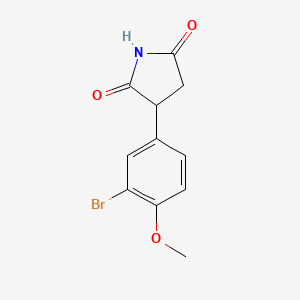

![molecular formula C11H17Cl2O7P B5145216 dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate CAS No. 5865-76-9](/img/structure/B5145216.png)

dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate, also known as DDVP, is a synthetic organophosphate insecticide widely used in agriculture and pest control. DDVP has been shown to be highly effective in controlling a wide range of insect pests, including mites, flies, mosquitoes, and cockroaches. However, due to its toxic nature, DDVP has raised concerns over its potential health risks to humans and animals.

Mechanism of Action

The mechanism of action of dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate involves inhibition of acetylcholinesterase, an enzyme that plays a critical role in the nervous system of insects and other organisms. This compound binds to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter that regulates muscle and nerve function. This results in the accumulation of acetylcholine in the nervous system, leading to paralysis and death of the insect.

Biochemical and Physiological Effects

This compound has been shown to have toxic effects on humans and animals, including neurotoxicity, carcinogenicity, and reproductive toxicity. Exposure to this compound can cause a range of symptoms, including headache, nausea, dizziness, and respiratory distress. Long-term exposure to this compound has been associated with an increased risk of cancer and reproductive disorders.

Advantages and Limitations for Lab Experiments

Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate has several advantages for use in laboratory experiments, including its high potency and effectiveness in controlling insect pests. However, due to its toxic nature, this compound must be handled with extreme care and strict adherence to safety protocols. Researchers must also take into account the potential impact of this compound on non-target organisms and the environment.

Future Directions

Future research on dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate should focus on developing safer and more effective alternatives to this toxic insecticide. This includes the development of new insecticides that are less toxic to humans and the environment, as well as the use of integrated pest management strategies that rely on a combination of biological, cultural, and chemical control methods. Additionally, research should focus on understanding the mechanisms of this compound toxicity and developing methods for mitigating its harmful effects.

Synthesis Methods

The synthesis of dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate involves the reaction of malonic acid diethyl ester with phosphorus oxychloride and 1,1-dichloroethene. The resulting compound is then treated with sodium methoxide and dimethyl sulfate to yield this compound. The synthesis of this compound is a complex process that requires careful handling of toxic chemicals and strict adherence to safety protocols.

Scientific Research Applications

Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate has been extensively studied for its insecticidal properties and its potential impact on human health and the environment. Scientific research has shown that this compound is highly effective in controlling insect pests, but also has toxic effects on non-target organisms. Studies have also shown that this compound can accumulate in the environment and contaminate soil, water, and air.

properties

IUPAC Name |

dimethyl 2-(2,2-dichloro-1-diethoxyphosphorylethenyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Cl2O7P/c1-5-19-21(16,20-6-2)8(9(12)13)7(10(14)17-3)11(15)18-4/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKBJTDABYQAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=C(Cl)Cl)C(C(=O)OC)C(=O)OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386828 |

Source

|

| Record name | Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)ethenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5865-76-9 |

Source

|

| Record name | Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)ethenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5145181.png)

![2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)

![N~1~-(2-methoxyethyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145199.png)

![N-cyclopropyl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5145202.png)

![1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol](/img/structure/B5145209.png)

![1-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-2-methylpiperidine](/img/structure/B5145220.png)

methyl]-2-methyl-8-quinolinol](/img/structure/B5145227.png)

![1-[(4-bromophenyl)acetyl]-3-methylpiperidine](/img/structure/B5145231.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)